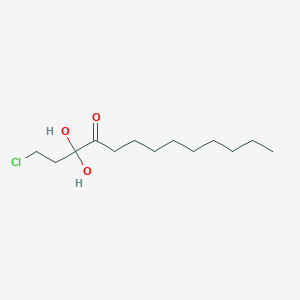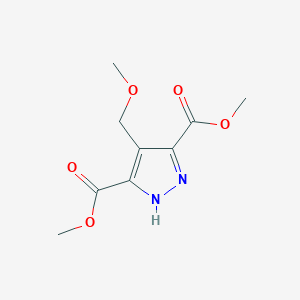
Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two ester groups and a methoxymethyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions
Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The methoxymethyl and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
科学研究应用
Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different functional groups.
Dimethyl fumarate: Another ester compound with distinct chemical properties and applications.
Dimethyl acetylenedicarboxylate: A versatile building block in organic synthesis with different reactivity.
Uniqueness
Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific combination of functional groups and the pyrazole ring structure
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-14-4-5-6(8(12)15-2)10-11-7(5)9(13)16-3/h4H2,1-3H3,(H,10,11) |
InChI 键 |
IZPQXBPIPLJVQH-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(NN=C1C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
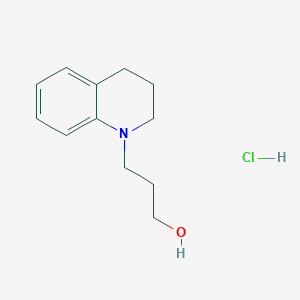
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
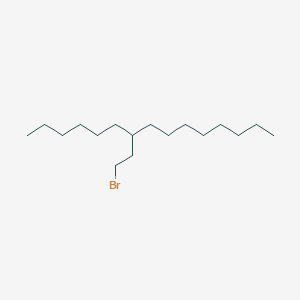

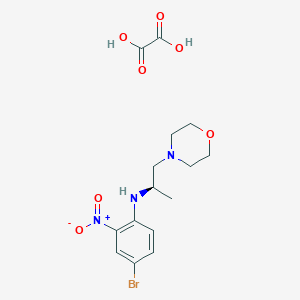
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
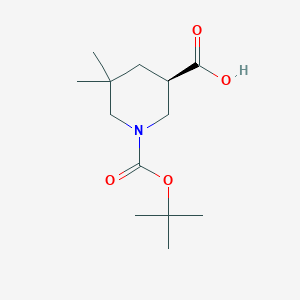
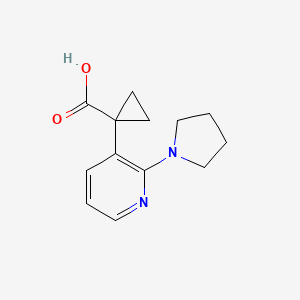
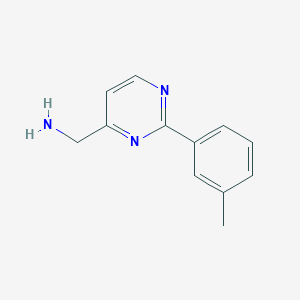
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)

![(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13348454.png)
